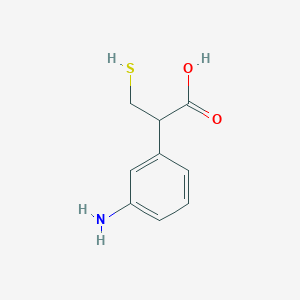![molecular formula C9H10N2O B12577596 9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- CAS No. 185510-20-7](/img/structure/B12577596.png)
9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-吡啶并[3,4-c]氮杂卓-9-酮,5,6,7,8-四氢- 是一种杂环化合物,在科学研究的各个领域引起了广泛的兴趣。
准备方法
合成路线和反应条件
9H-吡啶并[3,4-c]氮杂卓-9-酮,5,6,7,8-四氢- 的合成通常涉及通过环化反应形成氮杂卓环。一种常见的方法是使用 3,4-二氢-2,6-萘啶-1(2H)-酮作为起始原料。 该化合物经历一系列反应,包括亲核取代和环化,最终形成所需的氮杂卓酮结构 .
工业生产方法
文献中没有详细记录该化合物的工业生产方法。通常,工业生产方法会涉及扩大实验室合成方法的规模,优化反应条件,并通过各种纯化技术确保最终产品的纯度和产率。
化学反应分析
反应类型
9H-吡啶并[3,4-c]氮杂卓-9-酮,5,6,7,8-四氢- 可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化成不同的衍生物,具体取决于所使用的氧化剂。
还原: 还原反应可用于修饰连接到氮杂卓环上的官能团。
取代: 亲核和亲电取代反应可用于在吡啶或氮杂卓环上引入各种取代基。
常用的试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠以及用于取代反应的各种亲核试剂和亲电试剂。 反应条件通常包括控制温度并使用二氯甲烷或乙醇等溶剂 .
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化反应可以生成羟基化或酮衍生物,而取代反应可以将烷基、芳基或其他官能团引入环系。
科学研究应用
9H-吡啶并[3,4-c]氮杂卓-9-酮,5,6,7,8-四氢- 在科学研究中有多种应用:
化学: 它用作合成更复杂杂环化合物的构建单元。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌活性。
作用机制
9H-吡啶并[3,4-c]氮杂卓-9-酮,5,6,7,8-四氢- 的作用机制涉及其与特定分子靶标的相互作用。例如,作为 CCR2 拮抗剂,它与 CCR2 受体结合,抑制其活性,从而减少炎症。确切的分子途径和靶标可能因化合物的具体应用和衍生物而异。
相似化合物的比较
类似化合物
6,7,8,9-四氢-5H-吡啶并[4,3-c]氮杂卓-5-酮: 该化合物在结构上类似,并且已被研究作为 CCR2 拮抗剂.
嘧啶并[1,2-a]氮杂卓,2,3,4,6,7,8,9,10-八氢-: 另一个具有类似稠合环系的相关化合物.
独特性
9H-吡啶并[3,4-c]氮杂卓-9-酮,5,6,7,8-四氢- 的独特性在于其独特的环结构以及进行多样化学修饰的潜力。它可以作为药物开发的支架,特别是针对特定受体(如 CCR2),这使其区别于其他类似化合物。
属性
CAS 编号 |
185510-20-7 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC 名称 |
5,6,7,8-tetrahydropyrido[3,4-c]azepin-9-one |
InChI |
InChI=1S/C9H10N2O/c12-9-8-6-10-5-3-7(8)2-1-4-11-9/h3,5-6H,1-2,4H2,(H,11,12) |
InChI 键 |
LAZMAYBWQKDZBN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=NC=C2)C(=O)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
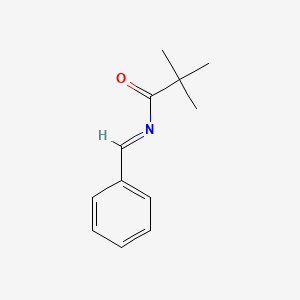
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
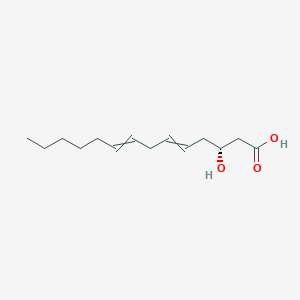
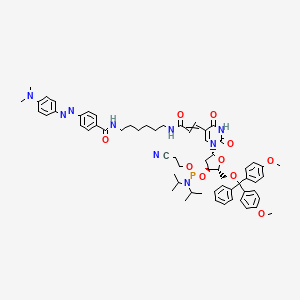

![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
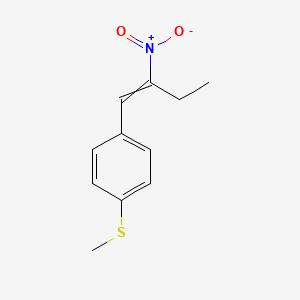
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
